3-Hexenoyl chloride
Description
Contextualization of Unsaturated Acyl Chlorides as Synthetic Intermediates
Unsaturated acyl chlorides are crucial intermediates in the synthesis of a broad spectrum of chemical products, including pharmaceuticals, cosmetics, and various industrial auxiliaries. google.com These compounds are characterized by the presence of an acyl chloride moiety (–COCl) and at least one carbon-carbon double bond within their structure. This dual functionality provides a versatile platform for chemical transformations.
The significance of unsaturated acyl chlorides, including 3-hexenoyl chloride, in organic chemistry research stems from their ability to act as potent acylating agents while simultaneously offering opportunities for further functionalization via the alkene group. Their electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, facilitating the introduction of the unsaturated acyl group into target molecules. Historically, research into unsaturated acyl chlorides gained considerable momentum during the latter half of the 20th century, particularly in the 1960s and 1970s. This period saw explorations into their unique reactivity patterns, which led to the discovery of novel reaction pathways and synthetic transformations distinct from their saturated counterparts. Advances in preparative methods, such as adapting traditional approaches using thionyl chloride or oxalyl chloride for unsaturated carboxylic acids, were instrumental in establishing these compounds as readily accessible reagents for synthetic applications. google.com
Structural Isomerism and Stereochemical Designations (e.g., (3Z)-3-Hexenoyl Chloride)
This compound (hex-3-enoyl chloride) possesses the molecular formula C₆H₉ClO. nih.gov A key characteristic of this compound is the presence of a double bond at the C-3 position, which gives rise to geometric (E/Z) isomerism. This stereochemical feature is critical as it can influence the compound's reactivity and the stereochemistry of the products derived from it.
Table 1: Key Identifiers for this compound and its (Z)-Isomer
| Compound Name | PubChem CID | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 57074575 | 5729-67-9 | C₆H₉ClO | 132.59 |
| (3Z)-3-Hexenoyl chloride | 59193185 | 97253-82-2 | C₆H₉ClO | 132.59 |
Overview of Research Trajectories in this compound Chemistry
Research involving this compound and other unsaturated acyl chlorides spans several important areas of organic chemistry, highlighting their versatility as synthetic tools.
One significant trajectory is their application in asymmetric synthesis . For instance, this compound can participate in Michael-enolate-lactonization processes when combined with appropriate nucleophiles and chiral catalysts, leading to the formation of enol lactones with high enantioselectivity. This demonstrates their utility in developing new asymmetric organocatalytic transformations. Furthermore, chiral α,β-unsaturated acylammonium salts, which can be readily generated from commodity unsaturated acid chlorides, have expanded the utility of these intermediates in diverse catalytic and asymmetric transformations, including organocascade processes. danielromogroup.comresearchgate.net
In medicinal chemistry and pharmaceutical synthesis , this compound serves as a valuable building block for constructing bioactive molecules and pharmaceutical intermediates. Its ability to introduce the 5-hexenoyl group into various organic molecules facilitates the formation of complex structures relevant to drug discovery.
Beyond pharmaceuticals, this compound finds applications in material science . It is utilized in modifying polymers and synthesizing functional materials, where its reactivity enables the incorporation of specific functional groups into polymer chains. This incorporation can enhance material properties for various applications, such as coatings and adhesives.
General reactions of this compound include its ready reaction with a range of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters. Specific research has also explored the addition reactions of acid chlorides, including aliphatic ones, to terminal alkynes to synthesize β-chloro-α,β-unsaturated ketones, often with high stereoselectivity. oup.com The (3Z)-isomer has also been employed in Friedel-Crafts reactions. chimia.ch These diverse applications underscore the ongoing research interest in harnessing the unique reactivity of this compound for advanced synthetic challenges.
Structure
3D Structure
Properties
Molecular Formula |
C6H9ClO |
|---|---|
Molecular Weight |
132.59 g/mol |
IUPAC Name |
hex-3-enoyl chloride |
InChI |
InChI=1S/C6H9ClO/c1-2-3-4-5-6(7)8/h3-4H,2,5H2,1H3 |
InChI Key |
BSUODTDYSTUDAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC(=O)Cl |
Origin of Product |
United States |
Methodological Advances in 3 Hexenoyl Chloride Synthesis
Established Synthetic Routes and Mechanistic Elucidation
The conversion of 3-hexenoic acid to its corresponding acyl chloride is a cornerstone of its utilization in further chemical synthesis. Thionyl chloride remains a prevalent reagent for this transformation due to its reliability and the volatile nature of its byproducts.
Carboxylic Acid Chlorination via Thionyl Chloride: Reaction Mechanism and Optimization
The most common method for synthesizing 3-hexenoyl chloride is the reaction of 3-hexenoic acid with thionyl chloride (SOCl₂). commonorganicchemistry.commasterorganicchemistry.com This reaction is highly effective because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. masterorganicchemistry.com
The reaction mechanism proceeds in several steps:
The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride, displacing a chloride ion to form a protonated chlorosulfite intermediate.
The displaced chloride ion deprotonates the intermediate, forming an acyl chlorosulfite.
This intermediate is unstable and collapses. The chloride ion attacks the carbonyl carbon via a nucleophilic acyl substitution pathway. masterorganicchemistry.com
This leads to the formation of a tetrahedral intermediate, which then eliminates the chlorosulfite group. The chlorosulfite group subsequently decomposes into sulfur dioxide gas and a chloride ion, driving the reaction to completion. masterorganicchemistry.com
Optimization of this reaction often involves the use of a catalyst. N,N-dimethylformamide (DMF) is commonly used in catalytic amounts. The reaction of thionyl chloride with DMF forms the Vilsmeier reagent, which is a more potent chlorinating agent. Other catalysts such as pyridine or Brønsted acids can also be employed to increase the reaction rate, particularly for less reactive carboxylic acids. tandfonline.comgoogle.com Reaction conditions are typically optimized by adjusting temperature and reaction time, often involving refluxing the carboxylic acid in neat thionyl chloride or using an inert solvent. commonorganicchemistry.com
| Parameter | Condition | Rationale | Typical Catalyst |
|---|---|---|---|
| Temperature | Room Temperature to Reflux | Increases reaction rate; chosen based on carboxylic acid reactivity. | N,N-dimethylformamide (DMF) |
| Solvent | Neat (no solvent) or Inert Solvent (e.g., Toluene) | Neat conditions are common; solvents are used for solubility or temperature control. | Pyridine |
| Catalyst | Catalytic amounts | Accelerates the formation of the reactive intermediate. | Brønsted Acids (e.g., H₂SO₄) tandfonline.com |
Process Control and Monitoring in Synthetic Preparations (e.g., TLC, GC)
Effective monitoring is crucial for determining reaction completion, optimizing yield, and ensuring the purity of this compound. The two most common chromatographic techniques for this purpose are Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative monitoring. A small aliquot of the reaction mixture is spotted on a TLC plate. The disappearance of the starting material spot (3-hexenoic acid) and the appearance of a new spot corresponding to the product (this compound) indicates the reaction's progress. Because the acyl chloride is more nonpolar than the carboxylic acid, it will have a higher retention factor (Rƒ) value. thieme.de
Gas Chromatography (GC): GC is a powerful quantitative technique. It separates components of the reaction mixture based on their volatility. This compound is more volatile than 3-hexenoic acid. By analyzing aliquots over time, one can monitor the decrease in the peak area of the starting material and the increase in the peak area of the product, allowing for precise determination of reaction completion and purity assessment.
| Technique | Analyte | Expected Observation | Purpose |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | 3-Hexenoic Acid | Lower Rƒ value, spot diminishes over time. | Qualitative progress monitoring. |
| This compound | Higher Rƒ value, spot appears and intensifies. | ||
| Gas Chromatography (GC) | 3-Hexenoic Acid | Longer retention time, peak area decreases. | Quantitative analysis of conversion and purity. |
| This compound | Shorter retention time, peak area increases. |
Green Chemistry Principles in this compound Production
The principles of green chemistry are increasingly influencing the synthesis of acyl chlorides, aiming to reduce hazardous waste and improve atom economy.
Development of Environmentally Benign Chlorinating Reagents
While thionyl chloride is effective, concerns over its toxicity and the corrosive nature of the HCl byproduct have driven research into greener alternatives.
Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of DMF, oxalyl chloride is a highly effective reagent that operates under mild conditions. commonorganicchemistry.com The byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are gaseous, which simplifies workup.
Phosphorus Trichloride (PCl₃): This reagent offers high atom efficiency as, theoretically, all three chlorine atoms can be utilized. researchgate.net A significant advantage is that the major byproduct is phosphonic acid, which is non-toxic and can be easily removed by filtration. researchgate.net
Solid-Phase Reagents: Researchers have developed solid-supported chlorinating agents, such as cyanuric chloride loaded onto a resin. researchgate.net These reagents allow for a simple filtration-based workup, minimizing aqueous waste streams and simplifying product purification. researchgate.net
| Reagent | Formula | Byproducts | Green Chemistry Advantage |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gaseous byproducts simplify purification. masterorganicchemistry.com |
| Oxalyl Chloride | (COCl)₂ | CO₂, CO, HCl | Works under mild conditions; gaseous byproducts. commonorganicchemistry.com |
| Phosphorus Trichloride | PCl₃ | H₃PO₃ | High atom efficiency; non-toxic, easily removed byproduct. researchgate.net |
| Cyanuric Chloride (resin-bound) | C₃N₃Cl₃ | Resin-bound waste | Simplified purification via filtration. researchgate.net |
Catalytic Strategies for Sustainable Synthesis
Moving from stoichiometric reagents to catalytic systems represents a major advance in sustainable chemistry. Catalytic methods reduce waste and often operate under milder conditions. For acyl chloride synthesis, several catalytic strategies have emerged:
Brønsted Acid Catalysis: The use of strong Brønsted acids like sulfuric acid can effectively catalyze the chlorination of carboxylic acids with thionyl chloride, offering an efficient and cheaper alternative to other catalytic systems. tandfonline.com
Photocatalysis: Innovative methods using photocatalysis with iron and sulfur catalysts have been developed. rice.edu These systems can be activated by mild blue light at room temperature, providing a targeted and efficient chlorination method that avoids harsh chemicals and high temperatures. rice.edu
Stereocontrolled Approaches to Isomeric 3-Hexenoyl Chlorides (e.g., (3Z)-Isomer Synthesis)
The double bond in this compound can exist as either the (Z) (cis) or (E) (trans) isomer. For many applications, particularly in the synthesis of natural products and pharmaceuticals, obtaining a specific isomer is critical.
The synthesis of (3Z)-3-Hexenoyl chloride typically starts with the corresponding (Z)-3-Hexenoic acid, also known as cis-3-hexenoic acid. chemicalbook.com When using standard chlorinating agents like thionyl chloride or oxalyl chloride under mild, controlled conditions, the stereochemistry of the double bond is generally retained. This allows for the direct conversion of the Z-acid to the Z-acyl chloride without isomerization. chemicalbook.comchemspider.comnih.govchemicalbook.com
Key to a successful stereocontrolled synthesis is the careful control of reaction conditions, such as temperature and reaction time, to prevent isomerization which can be promoted by acid or heat. The purity and isomeric integrity of the starting carboxylic acid are paramount to obtaining the desired stereoisomer of the final product.
Comprehensive Analysis of 3 Hexenoyl Chloride Reactivity and Reaction Mechanisms
Electrophilic Acylation Dynamics
3-Hexenoyl chloride (C₆H₉ClO) is a bifunctional organic molecule featuring a highly reactive acyl chloride group and a carbon-carbon double bond. The reactivity of the acyl chloride functional group is dominated by the electrophilic character of the carbonyl carbon. This high electrophilicity is a consequence of the inductive electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. savemyexams.com These two strongly electronegative atoms polarize the carbonyl group, imparting a significant partial positive charge (δ+) on the carbonyl carbon, making it a prime target for nucleophilic attack. savemyexams.com
The primary reaction pathway for this compound with nucleophiles is nucleophilic acyl substitution. This process is not a direct, single-step displacement (like an Sₙ2 reaction) but rather proceeds through a characteristic two-step mechanism known as the nucleophilic addition-elimination mechanism. chemguide.co.ukyoutube.comyoutube.com In the initial addition step, the nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. youtube.comyoutube.com This intermediate is typically unstable. In the subsequent elimination step, the carbonyl π-bond is reformed, and the chloride ion is expelled as a good leaving group, resulting in the net substitution of the chloride. youtube.com
The highly electrophilic nature of this compound makes it readily susceptible to attack by a wide range of heteroatom nucleophiles, including those containing oxygen, nitrogen, and sulfur. These reactions are fundamental for the synthesis of various carboxylic acid derivatives.
The reaction of this compound with alcohols, known as alcoholysis, is a rapid and highly exothermic process that yields the corresponding 3-hexenoate esters. chemguide.co.uklibretexts.org The oxygen atom of the alcohol acts as the nucleophile, attacking the carbonyl carbon. The reaction proceeds via the addition-elimination mechanism, producing an ester and hydrogen chloride (HCl) gas as a byproduct. chemguide.co.ukyoutube.com Due to the formation of corrosive HCl, the reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or a tertiary amine (e.g., triethylamine), to neutralize the acid and drive the reaction to completion.
The general reaction is: CH₃CH₂CH=CHCH₂COCl + R-OH → CH₃CH₂CH=CHCH₂COOR + HCl
| Alcohol (Nucleophile) | Reaction Conditions | Product (Ester) | Byproduct |
|---|---|---|---|
| Methanol (CH₃OH) | Inert solvent (e.g., diethyl ether), 0°C to room temp., with pyridine | Methyl 3-hexenoate | Pyridinium hydrochloride |
| Ethanol (CH₃CH₂OH) | Inert solvent, room temperature, with triethylamine | Ethyl 3-hexenoate | Triethylammonium chloride |
| Isopropanol ((CH₃)₂CHOH) | Inert solvent (e.g., CH₂Cl₂), 0°C, with pyridine | Isopropyl 3-hexenoate | Pyridinium hydrochloride |
This compound reacts readily with ammonia, primary amines, and secondary amines to form 3-hexenamides. youtube.comdocbrown.info This reaction, often referred to as aminolysis or under specific conditions as the Schotten-Baumann reaction, follows the nucleophilic addition-elimination pathway. youtube.comfishersci.it The nitrogen atom of the amine serves as the nucleophile. youtube.com The reaction requires two equivalents of the amine: one acts as the nucleophile, and the second acts as a base to neutralize the HCl formed, producing an ammonium chloride salt. youtube.comkhanacademy.org Alternatively, one equivalent of the amine can be used along with a different base, such as sodium hydroxide or triethylamine. youtube.comfishersci.it
The general reaction is: CH₃CH₂CH=CHCH₂COCl + 2 RNH₂ → CH₃CH₂CH=CHCH₂CONHR + RNH₃⁺Cl⁻
| Amine (Nucleophile) | Reaction Conditions | Product (Amide) | Byproduct |
|---|---|---|---|
| Ammonia (NH₃) | Aqueous or in ether, excess ammonia | 3-Hexenamide | Ammonium chloride |
| Ethylamine (CH₃CH₂NH₂) | CH₂Cl₂, triethylamine, 0°C | N-Ethyl-3-hexenamide | Triethylammonium chloride |
| Aniline (C₆H₅NH₂) | Inert solvent, pyridine | N-Phenyl-3-hexenamide | Pyridinium hydrochloride |
Thioesters can be synthesized by the reaction of this compound with thiols (mercaptans). wikipedia.org The sulfur atom of the thiol is a potent nucleophile and readily attacks the carbonyl carbon of the acyl chloride. masterorganicchemistry.com The reaction mechanism is analogous to that of alcoholysis and aminolysis. To enhance the nucleophilicity of the sulfur, the reaction is often carried out in the presence of a base, which deprotonates the thiol to form a more reactive thiolate anion (RS⁻). masterorganicchemistry.com
The general reaction is: CH₃CH₂CH=CHCH₂COCl + R-SH + Base → CH₃CH₂CH=CHCH₂COSR + Base·HCl
| Thiol (Nucleophile) | Base | Product (Thioester) | Byproduct |
|---|---|---|---|
| Ethanethiol (CH₃CH₂SH) | Pyridine | S-Ethyl 3-hexenethioate | Pyridinium hydrochloride |
| Benzenethiol (C₆H₅SH) | Triethylamine | S-Phenyl 3-hexenethioate | Triethylammonium chloride |
Acyl chlorides as a class are highly susceptible to hydrolysis, and this compound is no exception. savemyexams.com It reacts rapidly with water in an irreversible reaction to form the corresponding carboxylic acid, 3-hexenoic acid, and hydrogen chloride. youtube.comdocbrown.info This reaction underscores the compound's instability in the presence of moisture. The high reactivity is attributed to water acting as a nucleophile, attacking the highly electrophilic carbonyl carbon. docbrown.info The reaction proceeds through the standard addition-elimination mechanism. chemtube3d.com Due to the production of gaseous HCl, acyl chlorides like this compound often fume when exposed to moist air. docbrown.info Because of this high reactivity, the compound must be handled under anhydrous (dry) conditions to prevent degradation.
Nucleophilic Substitution Reactions with Heteroatom Nucleophiles
π-System Reactivity and Advanced Transformations
Beyond the reactivity of the acyl chloride group, this compound also contains a carbon-carbon double bond (a π-system). The position of this double bond is critical to its reactivity. In this compound (CH₃CH₂CH=CHCH₂COCl), the double bond is between carbons 3 and 4. This classifies it as a β,γ-unsaturated acyl chloride.
Unlike α,β-unsaturated carbonyl compounds where the double bond is conjugated with the carbonyl group, the π-system in this compound is non-conjugated. stackexchange.com Consequently, it does not typically undergo the 1,4-conjugate addition reactions characteristic of α,β-unsaturated systems. libretexts.orglibretexts.org The reactivity of the double bond in this compound is largely that of an isolated alkene. It is therefore susceptible to standard electrophilic addition reactions, such as halogenation (with Br₂ or Cl₂), hydrohalogenation (with HBr or HCl), and hydration.
However, the presence of the highly reactive acyl chloride group creates a challenge in chemoselectivity. Many reagents that react with alkenes can also react with the acyl chloride. For instance, hydrohalogenation with HBr would likely lead to a complex mixture of products, as the bromide ion could also act as a nucleophile to displace the chloride at the carbonyl carbon. Therefore, advanced transformations involving the double bond often require careful selection of reagents or protection of the acyl chloride group.
As a bifunctional molecule, this compound can serve as a versatile building block in more complex syntheses. For example, under specific catalytic conditions, intramolecular reactions such as cyclizations could potentially be induced. Furthermore, the two functional groups can be reacted sequentially. The acyl chloride can be converted into a less reactive ester or amide, followed by a selective transformation of the alkene moiety, or vice-versa.
Intramolecular Reactivity and Cyclization Pathways
Intramolecular reactions of this compound derivatives can lead to the formation of various cyclic structures, a cornerstone of synthetic organic chemistry for building complex molecular architectures. mdpi.com
While specific data on 2-acyloxy-3-hexenoyl cyclohexenones is limited, the principles of diastereoselective cycloadditions can be applied to understand their potential reactivity. Cycloaddition reactions, such as [3+2] and [4+2] (Diels-Alder) reactions, are powerful methods for forming ring systems with a high degree of stereocontrol.
In a hypothetical derivative like a 2-acyloxy-3-hexenoyl cyclohexenone, the diene system inherent in the hexenoyl moiety could participate in intramolecular cycloadditions. The stereochemical outcome of such reactions is highly dependent on the geometry of the transition state. Diastereoselectivity often arises from steric interactions that favor one approach of the reacting components over another. nih.gov For example, in [3+2] cycloadditions between tertiary amine N-oxides and substituted alkenes, a strong correlation has been observed between substitution patterns and the resulting diastereomeric ratios, with steric factors playing a dominant role. nih.gov
Computational studies, such as those using Density Functional Theory (DFT), are often employed to rationalize the observed diastereoselectivity by modeling the energies of different transition states. nih.gov In many intramolecular processes, the length and flexibility of the tether connecting the reacting moieties are critical in determining the feasibility and selectivity of the cyclization. researchgate.net
Mechanistic Studies on Reaction Selectivity and Efficiency
The outcome of reactions involving this compound and its derivatives is a delicate balance of electronic and steric effects. wikipedia.org
Electronic Effects: The electron-withdrawing nature of the acyl chloride group polarizes the conjugated system, creating electrophilic centers at C1 and C3. This electronic setup is fundamental to its reactivity in conjugate additions. The nature of substituents on the alkyl chain can further modify this electronic distribution, influencing reaction rates and selectivity.
Steric Effects: Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents. wikipedia.org In the context of this compound, bulky nucleophiles may face difficulty approaching the carbonyl carbon (C1), potentially favoring attack at the less hindered β-carbon (C3). Similarly, steric bulk near the double bond in a derivative could influence the facial selectivity of addition or cycloaddition reactions, leading to a preference for one diastereomer over another. nih.govresearchgate.net For example, steric hindrance is often exploited to control regioselectivity in reactions by blocking one potential reaction site. wikipedia.org
Understanding the transient species—reaction intermediates and transition states—is key to explaining reaction mechanisms and selectivity. wikipedia.orgresearchgate.net
Reaction Intermediates: A reaction intermediate is a molecular entity with a finite lifetime that is formed from the reactants and reacts further to give the products. wikipedia.org In the conjugate addition to this compound, the key intermediate is the enolate formed after the initial nucleophilic attack. The stability and subsequent reactivity of this enolate determine the final product structure. In other reactions, different intermediates like carbocations or radicals could be involved. wikipedia.orgscribd.com The identification and characterization of these intermediates, often through spectroscopic methods or trapping experiments, provide direct evidence for a proposed reaction pathway.
Transition States: A transition state is a high-energy configuration along the reaction coordinate that cannot be isolated. researchgate.net The structure and energy of the transition state determine the rate and selectivity of a reaction. For example, in diastereoselective reactions, the observed product distribution is a result of the reacting system proceeding through the lowest energy transition state. Steric and electronic factors stabilize or destabilize different possible transition states, thereby directing the reaction towards a specific stereochemical outcome. nih.gov Computational chemistry is a vital tool for modeling these fleeting structures and understanding the origins of chemical selectivity.
Strategic Utilization of 3 Hexenoyl Chloride in Complex Chemical Synthesis
Precursor in Natural Product and Analog Synthesis
3-Hexenoyl chloride and its derivatives are employed as precursors in the synthesis of various natural products and their analogs due to their ability to introduce an unsaturated acyl moiety into target molecules. For instance, α-bromo-hexenoyl chloride has been utilized in the synthesis of 3(2'-Amino)-β-lactams, demonstrating its role in constructing complex heterocyclic structures relevant to natural product chemistry. fishersci.ca
While the prompt highlights the synthesis of (−)-Nakadomarin A, it is important to note that literature primarily describes the use of 5-hexenoyl chloride, a positional isomer, in this specific total synthesis. In the synthesis of (−)-Nakadomarin A, 5-hexenoyl chloride was used for N-acylation, yielding an amide intermediate that subsequently underwent a crucial ring-closing metathesis reaction to form a key azocine (B12641756) ring system. uni.luuni.luresearchgate.net This illustrates the broader utility of hexenoyl chlorides in constructing intricate macrocyclic and polycyclic frameworks found in marine alkaloids. Although 5-hexenoyl chloride was specifically employed in the Nakadomarin A example, this compound, with its similar reactive acyl chloride and alkene functionalities, holds considerable potential for analogous applications in the synthesis of other complex natural product scaffolds or their synthetic analogs.
Building Blocks for Functionalized Organic Molecules
This compound acts as a crucial building block for the synthesis of a wide array of functionalized organic molecules. Its high reactivity as an acyl chloride allows for straightforward nucleophilic acyl substitution reactions. It readily reacts with various nucleophiles, including amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters, respectively. These reactions typically proceed under mild conditions, providing high yields of the desired products. The presence of the double bond in the hexenoyl moiety offers additional opportunities for further functionalization, such as hydrogenation, halogenation, or other alkene-based transformations, enabling the creation of diverse and complex molecular architectures.
Furthermore, this compound can be utilized in the preparation of other valuable organic compounds. For example, it can react with sodium carbonate to synthesize 3-hexenedioic acid, a dicarboxylic acid with applications in various fields, including polymer synthesis. nih.gov The compound's versatility also extends to its potential as a precursor for generating chiral α,β-unsaturated acylammonium salts, which are powerful intermediates in asymmetric organocatalysis for developing catalytic asymmetric transformations. mdpi.comthieme-connect.de
Stereoselective Assembly of Chiral Structures
The precise control over stereochemistry is paramount in complex chemical synthesis, particularly in the creation of chiral molecules. This compound contributes to the stereoselective assembly of chiral structures through various reactions. For instance, trans-3-hexenoyl chloride has been successfully employed in stereoselective, chelation-controlled conjugate addition reactions. tdx.cat This highlights its utility in forming new carbon-carbon bonds with high stereochemical control, a critical aspect in building complex molecular frameworks with defined three-dimensional arrangements.
While 3-hydroxyhexanoyl motifs are significant in biopolymer contexts, such as polyhydroxyalkanoates (PHAs), which are biodegradable bioplastics composed of 3-hydroxyacyl-CoA monomers, [10, 11, previous search] the direct conversion of this compound into these specific biopolymer motifs is not extensively documented as a synthetic pathway in the provided literature. However, the ability of this compound to participate in stereoselective transformations positions it as a valuable synthetic tool for the controlled construction of chiral intermediates that could potentially serve as building blocks or precursors for such 3-hydroxyhexanoyl-containing structures or their synthetic analogs, offering a route to precisely control the stereochemistry of these motifs outside of biological systems.
Theoretical and Computational Investigations of 3 Hexenoyl Chloride
Electronic Structure and Reactivity Profiling
Theoretical investigations of 3-Hexenoyl chloride's electronic structure provide a fundamental understanding of its intrinsic reactivity. These studies often employ methods such as Density Functional Theory (DFT) to elucidate properties like frontier molecular orbitals and charge distributions, which are critical for predicting how the molecule will interact with other chemical species.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels and spatial distribution of these orbitals dictate a molecule's propensity for electrophilic or nucleophilic attack. For this compound, computational analysis would typically reveal that the LUMO is primarily localized on the carbonyl carbon and the adjacent carbon of the acyl chloride group, making this region highly susceptible to nucleophilic attack. This is characteristic of acyl chlorides, which are known electrophiles. The presence of the double bond in the 3-position also contributes to the molecule's electronic landscape, potentially influencing the energies and spatial distribution of other frontier orbitals, which could be relevant for reactions involving the alkene, such as cycloadditions or radical additions. research-solution.com
An illustrative representation of hypothetical FMO energies for this compound, calculated using a common DFT functional and basis set, might appear as follows:
| Orbital | Energy (eV) | Primary Localization | Role in Reactivity |
| LUMO | -1.5 to -2.5 | Carbonyl Carbon, C=O | Electrophilic Attack |
| HOMO | -8.0 to -9.0 | Alkene π-system, Oxygen lone pairs | Nucleophilic/Electrophilic Attack |
Charge Distribution and Electrophilic Sites
Analysis of the charge distribution within this compound, typically performed through population analyses (e.g., Mulliken, Natural Population Analysis), reveals the partial charges on individual atoms, thereby identifying regions of electron deficiency (electrophilic sites) and electron richness (nucleophilic sites). The carbonyl carbon (C=O) of the acyl chloride group is consistently identified as the most electrophilic center due to the strong electron-withdrawing effects of the electronegative oxygen and chlorine atoms. This positive partial charge makes it highly susceptible to attack by nucleophiles, which is the basis for its role as an acylating agent. The chlorine atom also carries a partial negative charge, making it a good leaving group. The carbon atoms of the alkene moiety would also exhibit specific charge distributions, influencing their reactivity towards electrophiles or radicals.
An illustrative representation of hypothetical partial charges on key atoms in this compound:
| Atom | Partial Charge (e) | Implication |
| C (carbonyl) | +0.5 to +0.7 | Strong Electrophilic Site |
| O (carbonyl) | -0.4 to -0.6 | Nucleophilic Site |
| Cl | -0.2 to -0.4 | Good Leaving Group |
| C (alkene, C3) | -0.1 to +0.1 | Variable reactivity depending on environment |
| C (alkene, C4) | -0.1 to +0.1 | Variable reactivity depending on environment |
Mechanistic Probing via Quantum Chemical Calculations
Quantum chemical calculations are indispensable for unraveling the intricate details of reaction mechanisms, providing insights into transition states, activation energies, and the step-by-step transformation of reactants into products.
Transition State Characterization and Activation Energies
Computational methods, such as DFT, are widely employed to locate and characterize transition states (TSs) on the potential energy surface. A transition state is a first-order saddle point, characterized by a single imaginary frequency in its vibrational spectrum, corresponding to the reaction coordinate. researchgate.net By identifying these TSs, researchers can calculate activation energies (Ea), which represent the energy barrier that must be overcome for a reaction to proceed. Lower activation energies correspond to faster reaction rates. researchgate.net For this compound, studies would focus on key reactions like nucleophilic acyl substitution, where the formation of a tetrahedral intermediate and subsequent elimination of chloride would involve distinct transition states. The presence of the alkene might also lead to investigations of transition states for radical additions or cycloaddition reactions.
An illustrative example of hypothetical activation energies for a nucleophilic attack on this compound:
| Reaction Step | Activation Energy (kcal/mol) |
| Nucleophilic Attack to form Tetrahedral Intermediate | 5-15 |
| Chloride Elimination from Tetrahedral Intermediate | 2-10 |
Reaction Pathway Elucidation
Quantum chemical calculations enable the elucidation of complete reaction pathways by connecting reactants, intermediates, and transition states. For this compound, a primary reaction pathway investigated would be nucleophilic acyl substitution. This typically involves the nucleophile attacking the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion leaves, regenerating the carbonyl group and forming the acylated product (e.g., ester, amide).
Beyond nucleophilic substitution, the alkene moiety in this compound opens avenues for other reaction types. Computational studies could explore radical reactions, where acyl radicals generated from acyl chlorides can undergo cyclization or addition reactions. ucl.ac.uknottingham.ac.uk Furthermore, the alkene could participate in cycloaddition reactions, and theoretical calculations can help determine the feasibility and stereoselectivity of such pathways. research-solution.com By mapping these pathways, computational chemists can gain a comprehensive understanding of the reaction landscape and identify alternative routes or side reactions.
Predictive Modeling for Novel Reactivity and Selectivity
Computational chemistry plays a crucial role in predicting novel reactivity and optimizing selectivity for compounds like this compound. By understanding the electronic structure and reaction mechanisms, theoretical models can be developed to forecast how modifications to the molecule or reaction conditions might alter its behavior. This includes predicting regioselectivity (where a reaction occurs on a molecule), diastereoselectivity, and enantioselectivity (the formation of specific stereoisomers). research-solution.com
For this compound, predictive modeling could be used to:
Design new nucleophiles or catalysts that favor specific acylation products or reaction rates.
Explore the potential for intramolecular reactions involving both the acyl chloride and alkene functionalities, such as cyclizations, and predict the most stable ring sizes or stereochemical outcomes.
Investigate the influence of solvent effects or external fields on reactivity and selectivity.
Guide experimental chemists in synthesizing novel derivatives with desired properties by predicting their synthetic accessibility and reactivity profiles. anu.edu.au
Such predictive capabilities significantly reduce the need for extensive empirical experimentation, accelerating the discovery and development of new synthetic methodologies involving this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-hexenoyl chloride, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis of this compound typically involves the reaction of 3-hexenoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Optimization requires monitoring stoichiometry, temperature (e.g., reflux at 40–60°C), and solvent selection (e.g., anhydrous dichloromethane). Purity can be assessed via gas chromatography (GC) or nuclear magnetic resonance (NMR) to confirm the absence of unreacted acid or byproducts . For reproducibility, ensure inert atmospheres (argon/nitrogen) to prevent hydrolysis .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify olefinic protons (δ 5.2–5.8 ppm) and carbonyl carbons (δ ~170 ppm).
- FT-IR : Confirm C=O stretching (~1800 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹).
- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., m/z 134 for [M+H]⁺).
Cross-reference data with literature or computational simulations (e.g., density functional theory) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data for this compound under varying catalytic conditions?
- Methodological Answer : Contradictions often arise from solvent polarity, catalyst loading, or moisture content. Design a systematic study:
- Controlled Variables : Fix temperature/pressure while varying catalysts (e.g., Lewis acids like AlCl₃ vs. Brønsted acids).
- Kinetic Analysis : Use in-situ monitoring (e.g., UV-Vis spectroscopy) to track reaction progress.
- Statistical Validation : Apply ANOVA or regression models to identify significant variables .
Compare results with analogous α,β-unsaturated acyl chlorides to infer mechanistic trends .
Q. What strategies mitigate decomposition of this compound during long-term storage or catalytic applications?
- Methodological Answer : Decomposition pathways (hydrolysis, polymerization) can be minimized by:
- Stabilization : Store under inert gas with molecular sieves (3Å) at –20°C.
- Additives : Introduce radical inhibitors (e.g., BHT) or chelating agents to sequester trace metals.
- Stability Assays : Conduct accelerated aging studies (e.g., thermogravimetric analysis, TGA) to predict shelf-life .
Q. How can computational modeling predict regioselectivity in reactions involving this compound?
- Methodological Answer :
- DFT Calculations : Model transition states for nucleophilic attack at the α vs. β positions of the conjugated system.
- Solvent Effects : Use continuum solvation models (e.g., PCM) to simulate polar vs. nonpolar environments.
- Validation : Compare computed activation energies with experimental kinetic data .
Experimental Design & Data Analysis
Q. What statistical methods are appropriate for analyzing variability in synthetic yields of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test interactions between temperature, catalyst loading, and solvent.
- Error Propagation : Calculate uncertainties using standard deviations from triplicate runs.
- Multivariate Analysis : Use principal component analysis (PCA) to identify dominant factors affecting yield .
Q. How should researchers handle conflicting spectral data when characterizing this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with authentic samples or published spectra.
- Decoupling Experiments : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
- Theoretical Predictions : Leverage software (e.g., ACD/Labs or ChemDraw) to simulate spectra for comparison .
Safety & Compliance
Q. What safety protocols are critical when handling this compound in academic labs?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent inhalation or skin contact.
- Spill Management : Neutralize spills with sodium bicarbonate or specialized adsorbents.
- Toxicity Profiling : Review hazard data from Safety Data Sheets (SDS) and literature on analogous acyl chlorides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
